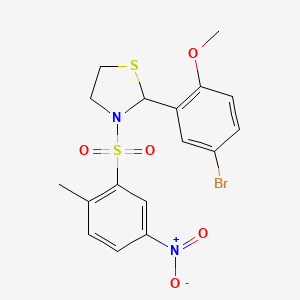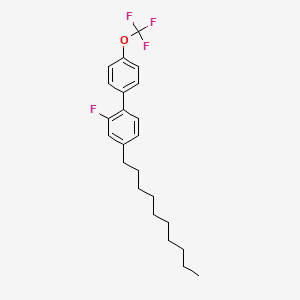
4-Decyl-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of various substituents such as decyl, fluoro, and trifluoromethoxy groups can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The decyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and trifluoromethoxy groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts to couple halogenated benzene and boronic acid derivatives.
Efficient Substitution Reactions:
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro and trifluoromethoxy groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” can be used in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals for display technologies.
作用機序
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: Could influence signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
4-Decylbiphenyl: Lacks the fluoro and trifluoromethoxy groups.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the decyl group.
4-Decyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethoxy group.
Uniqueness
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is unique due to the combination of its substituents, which can impart distinct chemical and physical properties, making it valuable for specific applications.
特性
CAS番号 |
397883-56-6 |
|---|---|
分子式 |
C23H28F4O |
分子量 |
396.5 g/mol |
IUPAC名 |
4-decyl-2-fluoro-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C23H28F4O/c1-2-3-4-5-6-7-8-9-10-18-11-16-21(22(24)17-18)19-12-14-20(15-13-19)28-23(25,26)27/h11-17H,2-10H2,1H3 |
InChIキー |
WNYLTTQMJHHKAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
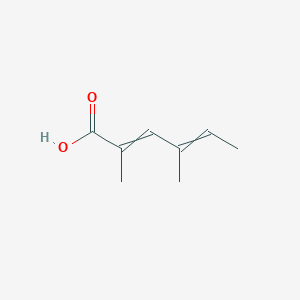
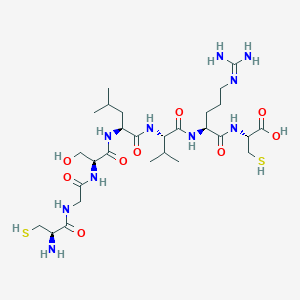
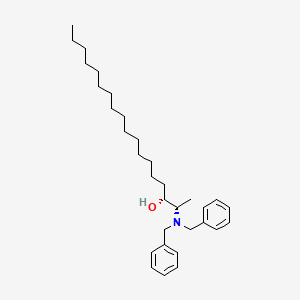
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
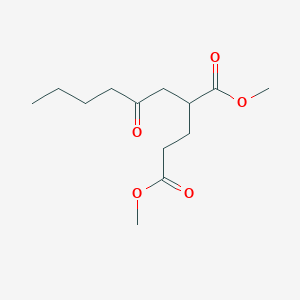
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
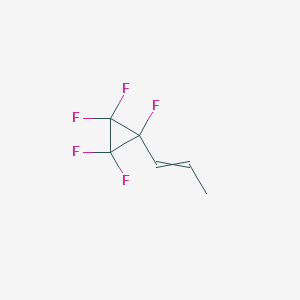
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
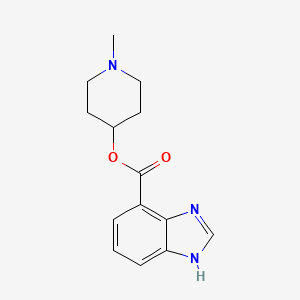
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

